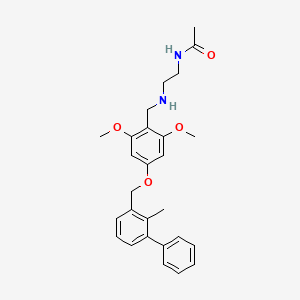

(S)-BMS-378806

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32N2O4 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide |

InChI |

InChI=1S/C27H32N2O4/c1-19-22(11-8-12-24(19)21-9-6-5-7-10-21)18-33-23-15-26(31-3)25(27(16-23)32-4)17-28-13-14-29-20(2)30/h5-12,15-16,28H,13-14,17-18H2,1-4H3,(H,29,30) |

InChI Key |

OYNIISWIMDFFAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CNCCNC(=O)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (S)-BMS-378806 in HIV-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. It represents a class of antiretroviral drugs known as attachment inhibitors, which function by interfering with the initial interaction between the virus and the host cell. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the conformational changes it induces in the viral envelope glycoprotein (B1211001), and its impact on viral entry. The guide also summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and illustrates its mechanism and related experimental workflows through diagrams. This document is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics.

Introduction: Targeting HIV-1 Entry

The entry of HIV-1 into host cells is a complex, multi-step process initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor on the surface of target cells, such as T-helper cells, macrophages, and dendritic cells. The Env complex is a trimer of heterodimers, with each heterodimer consisting of a surface subunit, gp120, and a transmembrane subunit, gp41. The binding of gp120 to CD4 triggers a series of conformational changes in both gp120 and gp41, which ultimately leads to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. This critical initial step in the viral life cycle presents a vulnerable target for antiretroviral therapy.

This compound emerged from discovery efforts to identify small molecules that could block this crucial first step of viral entry. Unlike other classes of antiretrovirals that target viral enzymes like reverse transcriptase, protease, or integrase, this compound acts extracellularly to prevent the virus from gaining entry into the host cell.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of HIV-1, demonstrating a unique mechanism of action that targets the gp120 subunit of the viral envelope glycoprotein.[1][2]

Binding to the gp120 Glycoprotein

This compound directly binds to a hydrophobic pocket on the gp120 glycoprotein.[3] This binding site is located adjacent to the CD4 binding site.[3] The interaction is specific to HIV-1, as the compound shows no significant activity against HIV-2 or other viruses.[1][4]

Inhibition of CD4-Induced Conformational Changes

The binding of this compound to gp120 stabilizes the pre-triggered, or "State-1," conformation of the Env trimer.[5][6] This is the ground state of the Env complex before it encounters the CD4 receptor. By locking the Env trimer in this conformation, this compound prevents the subsequent conformational changes that are essential for CD4 binding and the exposure of the co-receptor binding site on gp120.[3][6] At higher concentrations, this compound can directly compete with CD4 for binding to gp120.[6]

Blockade of Viral Entry

By preventing the initial attachment of the virus to the CD4 receptor, this compound effectively blocks the entire downstream cascade of events required for viral entry, including co-receptor binding and membrane fusion.[1][4] This mechanism makes it effective against a broad range of HIV-1 isolates, including those that have developed resistance to other classes of antiretroviral drugs.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Co-receptor Tropism | EC50 (nM) |

| LAI | X4 | 2.3 |

| NL4-3 | X4 | 2.7 |

| JRFL | R5 | 4.2 |

| IIIB | X4 | 0.9 - 743 (median 12) |

| RF | X4 | 0.9 - 743 (median 12) |

| MN | X4 | 0.9 - 743 (median 12) |

| BaL | R5 | 0.9 - 743 (median 12) |

EC50 values represent the concentration of the compound required to inhibit 50% of viral replication.[1]

Table 2: In Vitro Antiviral Activity of this compound against HIV-1 Subtypes

| HIV-1 Subtype | Number of Isolates | Median EC50 (µM) |

| B | 53 | 0.04 |

| Non-B | 41 | > 0.1 |

EC50 values were determined in cell culture assays.[1]

Table 3: Binding Affinity and Inhibitory Constants of this compound

| Parameter | Value (nM) | Method |

| Kd (for gp120) | 21.1 ± 1.9 | Scintillation Proximity Assay (SPA) |

| Ki (vs. sCD4) | 24.9 ± 0.8 | SPA-based competition assay |

| IC50 (gp120-CD4 binding) | ~100 | ELISA |

Kd (dissociation constant) represents the affinity of the compound for its target. Ki (inhibition constant) reflects the competitive binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of inhibitor required to block 50% of the target's activity.[1][7]

Table 4: Resistance Mutations to this compound

| Mutation | Location in gp120 | Fold Change in EC50 |

| M426L | CD4 binding pocket | >40 |

| M475I | CD4 binding pocket | Significantly reduced susceptibility |

| W112R | Bridging sheet | >40 |

| D113N | Bridging sheet | >40 |

| F382L | Inner domain | >40 |

Fold change in EC50 indicates the factor by which the antiviral activity of the compound is reduced due to the mutation.[1][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.

Materials:

-

Effector cells: Cells stably expressing the HIV-1 gp160 envelope glycoprotein (e.g., U2OS-gp160).

-

Target cells: Cells expressing CD4 and the appropriate co-receptor (CXCR4 or CCR5) and engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 Tat promoter (e.g., HeLa-CD4-CXCR4-LTR-lacZ).

-

This compound stock solution.

-

Cell culture medium.

-

Reporter gene assay system (e.g., luciferase assay reagent).

-

96-well cell culture plates.

Protocol:

-

Seed target cells in a 96-well plate at an appropriate density and incubate overnight.

-

On the day of the assay, prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the target cells and incubate for 1 hour at 37°C.

-

Add effector cells to the wells containing the target cells and the compound.

-

Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion and Tat-mediated activation of the reporter gene.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Calculate the 50% effective concentration (EC50) by plotting the reporter activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Virus-Cell Fusion Assay (Luciferase Reporter)

This assay quantifies the inhibition of fusion between HIV-1 pseudoviruses and target cells.

Materials:

-

HIV-1 pseudoviruses expressing a reporter gene (e.g., luciferase) and bearing the desired envelope glycoprotein.

-

Target cells expressing CD4 and the appropriate co-receptor (e.g., TZM-bl cells).

-

This compound stock solution.

-

Cell culture medium.

-

Luciferase assay reagent.

-

96-well cell culture plates.

Protocol:

-

Seed target cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the target cells.

-

Add a standardized amount of HIV-1 pseudovirus to each well.

-

Incubate the plates for 48-72 hours at 37°C to allow for viral entry, integration, and reporter gene expression.

-

Lyse the cells and measure luciferase activity.

-

Determine the EC50 value as described in the cell-cell fusion assay protocol.

gp120-CD4 Binding Assay (ELISA)

This biochemical assay measures the direct inhibition of the interaction between gp120 and CD4 by this compound.

Materials:

-

Recombinant HIV-1 gp120 protein.

-

Recombinant soluble CD4 (sCD4) protein.

-

This compound stock solution.

-

High-binding 96-well ELISA plates.

-

Blocking buffer (e.g., 3% BSA in PBS).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Anti-CD4 antibody conjugated to an enzyme (e.g., HRP).

-

Enzyme substrate (e.g., TMB).

-

Stop solution (e.g., 1M H2SO4).

Protocol:

-

Coat the ELISA plate with recombinant gp120 overnight at 4°C.

-

Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Prepare serial dilutions of this compound.

-

In a separate plate, pre-incubate sCD4 with the diluted compound for 30 minutes.

-

Add the sCD4/(S)-BMS-378806 mixture to the gp120-coated plate and incubate for 1-2 hours at room temperature.

-

Wash the plate to remove unbound proteins.

-

Add the enzyme-conjugated anti-CD4 antibody and incubate for 1 hour.

-

Wash the plate and add the enzyme substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Scintillation Proximity Assay (SPA) for gp120 Binding

This radioligand binding assay provides a quantitative measure of the direct binding of this compound to gp120.

Materials:

-

[3H]-labeled this compound.

-

Recombinant HIV-1 gp120 protein.

-

SPA beads coated with a molecule that binds gp120 (e.g., wheat germ agglutinin).

-

Unlabeled this compound for competition experiments.

-

Assay buffer.

-

96-well or 384-well microplates suitable for scintillation counting.

-

Scintillation counter.

Protocol:

-

Add recombinant gp120 to SPA beads and incubate to allow for binding.

-

Add a fixed concentration of [3H]-(S)-BMS-378806 to the wells of the microplate.

-

For competition assays, add increasing concentrations of unlabeled this compound.

-

Add the gp120-coated SPA beads to the wells.

-

Incubate the plate for a sufficient time to reach binding equilibrium.

-

Measure the scintillation counts using a suitable counter.

-

For saturation binding experiments, plot the bound radioactivity against the concentration of [3H]-(S)-BMS-378806 to determine the Kd.

-

For competition experiments, plot the bound radioactivity against the concentration of unlabeled this compound to determine the Ki.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and related experimental concepts.

Caption: HIV-1 entry and its inhibition by this compound.

Caption: Workflow for a virus-cell fusion assay.

Caption: Logical flow of resistance development to this compound.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (S)-BMS-378806: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BMS-378806 is a pioneering small molecule inhibitor of HIV-1 entry, notable for its novel mechanism of action that targets the viral envelope glycoprotein (B1211001) gp120, effectively preventing its interaction with the host cell's CD4 receptor. This document provides a comprehensive technical guide on the discovery, synthesis, and biological characterization of this compound, intended for professionals in the fields of virology, medicinal chemistry, and drug development. It details the experimental protocols for key biological assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate critical pathways and workflows.

Discovery and Rationale

This compound was identified through a whole-cell infection screening against HIV-1JRFL.[1] The initial lead was an indole (B1671886) analog with moderate potency (EC50 of 0.2 μM against HIVJRFL and a CC50 of 226 μM in HeLa cells).[1] A subsequent optimization program focused on improving antiviral potency, specificity, and pharmacokinetic properties led to the synthesis of this compound, a 4-methoxy-7-azaindole derivative.[1] The rationale behind targeting the gp120-CD4 interaction was to block the very first step of viral entry into host cells, a mechanism distinct from existing antiretroviral therapies like reverse transcriptase and protease inhibitors.[2] This approach offered the potential for efficacy against HIV-1 strains resistant to other drug classes.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The following is a general outline based on the discovery literature. For complete experimental details and analytical data, refer to the supporting information of the primary publication.

Key Starting Materials:

-

4-methoxy-7-azaindole

-

(R)-2-methylpiperazine

-

Oxalyl chloride

-

4-Benzoyl chloride

General Synthetic Scheme:

A detailed, step-by-step protocol for the synthesis is proprietary to Bristol-Myers Squibb. However, the general approach involves the acylation of the 4-methoxy-7-azaindole at the 3-position with an oxoacetyl chloride derivative, followed by the coupling of the resulting intermediate with (R)-2-methylpiperazine, and subsequent benzoylation.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of HIV-1. It demonstrates activity against a broad range of HIV-1 laboratory and clinical isolates, including those that utilize the CCR5 (R5), CXCR4 (X4), or both coreceptors (R5/X4).[1][2][3]

In Vitro Antiviral Activity

The antiviral potency of this compound has been evaluated in various cell-based assays.

| Parameter | Virus/Cell Line | Value | Reference |

| Median EC50 | Panel of R5, X4, and R5/X4 HIV-1 isolates | 0.04 µM | [1][2][3] |

| EC50 Range | 11 HIV-1 laboratory strains | 0.9–743 nM | [3] |

| CC50 | 14 different cell lines | >225 µM | [1][2][3] |

Mechanism of Action: Inhibition of HIV-1 Entry

The primary mechanism of action of this compound is the inhibition of the attachment of the HIV-1 envelope glycoprotein gp120 to the host cell's CD4 receptor.

-

Time-of-Addition Studies: In single-cycle infection assays, this compound lost its antiviral activity if added more than 30 minutes after infection, indicating that it acts at an early stage of the viral life cycle.

-

Enzyme Inhibition Assays: The compound showed no inhibitory activity against HIV-1 reverse transcriptase (IC50 > 100 µM), protease (IC50 > 20 µM), or integrase (IC50 > 500 µM).[1][3]

-

gp120/CD4 Binding Assays: this compound directly inhibits the binding of gp120 to CD4 in ELISA assays, with an IC50 of approximately 100 nM.[3]

-

Direct Binding Studies: Using radiolabeled [3H]BMS-378806, it was demonstrated that the compound binds directly and specifically to gp120.[3]

-

Cell-Based Fusion Assays: The compound effectively inhibits the fusion of cells expressing the HIV-1 envelope with cells expressing CD4 and the appropriate coreceptors.[3]

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Resistance Profile

HIV-1 variants with reduced susceptibility to this compound have been selected in vitro. Resistance mutations have been mapped to the gp120 protein, particularly within or near the CD4 binding pocket. Key resistance-associated substitutions include M426L and M475I.[2][3] This provides further evidence that gp120 is the direct target of the compound.

Experimental Protocols

Antiviral Activity Assay (General Protocol)

-

Cell Seeding: Appropriate target cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are seeded in 96-well microtiter plates.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Virus Infection: A standardized amount of HIV-1 is added to the wells.

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period of 4-7 days.

-

Endpoint Measurement: Viral replication is quantified by measuring an endpoint such as p24 antigen concentration in the supernatant using an ELISA, or by assessing virus-induced cytopathic effect (CPE).

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay (General Protocol)

-

Cell Seeding: Cells are seeded in 96-well plates as in the antiviral assay.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: Plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTS or XTT assay, which measures mitochondrial activity.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated.

gp120/CD4 ELISA Binding Assay

-

Coating: 96-well ELISA plates are coated with recombinant gp120.

-

Blocking: The plates are blocked to prevent non-specific binding.

-

Compound and CD4 Incubation: A fixed concentration of soluble CD4 (sCD4) is mixed with varying concentrations of this compound and added to the wells.

-

Incubation: The plate is incubated to allow binding to occur.

-

Detection: The amount of bound sCD4 is detected using an anti-CD4 antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to produce a colorimetric signal.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined.

Caption: Workflow for the gp120/CD4 ELISA binding assay.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several animal species.

| Parameter | Rat | Dog | Monkey | Reference |

| Oral Bioavailability | 19-24% | 77% | 19-24% | [4] |

| t1/2 (IV) | 0.3-1.2 h | - | - | [4] |

| t1/2 (PO) | 2.1 h | - | 6.5 h | [4] |

| Volume of Distribution (Vdss) | 0.4-0.6 L/kg | 0.4-0.6 L/kg | 0.4-0.6 L/kg | [4] |

| Protein Binding | 44-73% | 44-73% | 44-73% | [4] |

| Brain/Plasma AUC Ratio (Rat) | 0.06 | - | - | [4] |

Note: "-" indicates data not specified in the provided search results.

In vitro studies using human liver microsomes indicated that this compound is metabolized by cytochrome P450 enzymes 1A2, 2D6, and 3A4.[4] It did not significantly inhibit major drug-metabolizing enzymes.[4]

Conclusion

This compound represents a significant advancement in the field of antiretroviral therapy, being a first-in-class small molecule inhibitor of HIV-1 attachment. Its unique mechanism of action, potent antiviral activity against a wide range of HIV-1 isolates, and favorable preclinical profile established it as a valuable prototype for a new class of antiretroviral drugs. The discovery and development of this compound have validated the HIV-1 envelope glycoprotein gp120 as a viable target for small-molecule therapeutic intervention and have paved the way for the development of subsequent, improved attachment inhibitors.

References

- 1. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of small molecular inhibitors targeting HIV-1 gp120-CD4 interaction drived from BMS-378806 - PubMed [pubmed.ncbi.nlm.nih.gov]

The (S)-BMS-378806 Binding Site on the gp120 Envelope Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor (S)-BMS-378806 and the HIV-1 gp120 envelope protein. This compound is a potent attachment inhibitor that represents a class of antiretroviral drugs targeting viral entry.[1][2] It functions by binding directly to the gp120 protein, thereby preventing the initial interaction with the host cell's CD4 receptor, a critical first step in HIV-1 infection.[1][3] This document summarizes key binding data, details the experimental protocols used to elucidate this interaction, and provides visual representations of the underlying molecular mechanisms.

Mechanism of Action

This compound, also referred to as BMS-806 in some literature, is a low-molecular-weight compound that specifically inhibits HIV-1 entry.[4][5] Its mechanism is distinct from other antiretroviral classes that target viral enzymes like reverse transcriptase or protease.[3] The inhibitor binds to a deep, hydrophobic pocket on the gp120 surface known as the "Phe-43 cavity".[4][6][7] This cavity is adjacent to the binding site of the CD4 receptor.[8] By occupying this pocket, this compound stabilizes the unliganded, or "State 1," conformation of the gp120 protein.[8][9] This stabilization prevents the conformational changes that are normally induced upon CD4 binding and are essential for subsequent interaction with the coreceptor (CCR5 or CXCR4) and eventual membrane fusion.[5][6][10] The binding is competitive with the CD4 receptor, and high concentrations of soluble CD4 (sCD4) can overcome the inhibitory effects of the compound.[3][11]

The Binding Site: The Phe-43 Cavity

The binding site for this compound is a well-defined pocket on the gp120 core.[4] This cavity is lined by several amino acid residues, and mutations in these residues can confer resistance to the inhibitor.[1][4] Key resistance mutations, such as M426L and M475I, are located within the CD4 binding pocket of gp120, further confirming the inhibitor's target site.[1][2] Structural studies suggest that upon CD4 binding, the inhibitor is accommodated within the Phe-43 cavity and an adjacent water-filled channel that extends to the inner domain of gp120.[4][6] The integrity of the nearby V1/V2 variable loops also influences the sensitivity to the drug.[4]

Quantitative Binding and Activity Data

The potency and binding affinity of this compound have been characterized against various HIV-1 strains and using different experimental setups. The following table summarizes key quantitative data from the literature.

| Parameter | Value | HIV-1 Strain/Condition | Reference |

| EC50 (Median) | 0.04 µM | Subtype B clinical & lab isolates | [1] |

| EC50 | 1.9 nM | HIV-1 JRFL on CCR5-expressing cells | [1] |

| EC50 | 3.7 nM | HIV-1 JRFL on CCR3-expressing cells | [1] |

| IC50 | ~100 nM | Inhibition of gp120/CD4 binding (ELISA) | [1] |

| IC50 Range | 0.1 - 1.6 µM | Various gp120s (LAI, BAL, etc.) | [12] |

| Kd | 21.1 ± 1.9 nM | Direct binding to gp120 JRFL (SPA) | [11] |

| Ki | 24.9 ± 0.8 nM | Competition with sCD4 for gp120 JRFL binding | [3] |

Experimental Protocols

The characterization of the this compound-gp120 interaction has relied on a variety of biochemical and virological assays. Detailed methodologies for key experiments are outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-CD4 Binding Inhibition

This assay quantifies the ability of this compound to inhibit the binding of gp120 to the CD4 receptor.

-

Plate Coating: 96-well microtiter plates are coated with a capture antibody, such as sheep anti-gp120 antibody, overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 3% BSA) to prevent non-specific binding.

-

gp120 Incubation: Recombinant gp120 protein (e.g., from HIV-1 JRFL) is added to the wells and incubated for 1-2 hours at room temperature.

-

Inhibitor Addition: Serial dilutions of this compound are prepared and added to the wells, followed by a brief incubation.

-

sCD4 Addition: Soluble CD4 (sCD4) is added to the wells, and the plate is incubated for another 1-2 hours.

-

Detection: The plate is washed, and a biotinylated anti-CD4 antibody is added, followed by streptavidin-horseradish peroxidase (HRP). A colorimetric substrate (e.g., TMB) is then added, and the reaction is stopped with an acid solution.

-

Data Analysis: The optical density is read at 450 nm. The IC50 value, the concentration of inhibitor that reduces gp120-sCD4 binding by 50%, is calculated from the dose-response curve.[1][11]

Gel Filtration Assay for Direct Binding

This method provides direct evidence of this compound binding to gp120.

-

Sample Preparation: Radiolabeled [3H]BMS-378806 is incubated with purified recombinant gp120 protein in a suitable buffer. Control samples include [3H]BMS-378806 alone, or with a non-target protein like BSA or sCD4.

-

Column Preparation: A gel filtration column (e.g., Micro BioSpin 6) is equilibrated with the assay buffer.

-

Separation: The protein-inhibitor mixture is applied to the column and centrifuged. The column matrix separates molecules based on size, with the larger protein-ligand complex eluting first.

-

Quantification: The amount of radioactivity in the eluate is measured using liquid scintillation counting.

-

Analysis: Co-elution of the radiolabel with the gp120 protein indicates a direct binding interaction.[1]

Scintillation Proximity Assay (SPA) for Binding Affinity (Kd and Ki)

SPA is a homogeneous binding assay that allows for the determination of binding affinity without the need for a separation step.

-

Bead Preparation: SPA beads (e.g., wheat germ agglutinin-coated) are used to capture the glycosylated gp120 protein.

-

Binding Reaction: The gp120-coated beads are incubated with radiolabeled [3H]BMS-378806 in a microplate well. When the radiolabeled ligand binds to the gp120 on the bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal.

-

Kd Determination: For saturation binding experiments, increasing concentrations of [3H]BMS-378806 are added to determine the dissociation constant (Kd).

-

Ki Determination: For competition assays, a fixed concentration of [3H]BMS-378806 is used, and increasing concentrations of a non-labeled competitor (either unlabeled this compound or sCD4) are added. The concentration of the competitor that displaces 50% of the radiolabeled ligand is used to calculate the inhibition constant (Ki).

-

Signal Detection: The light signal is measured using a microplate scintillation counter.[3][11][13]

Visualizing the Interaction and Mechanism

The following diagrams illustrate the key molecular events and experimental workflows related to the this compound interaction with gp120.

Caption: Mechanism of this compound Inhibition.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Entry Inhibitor in Development [natap.org]

- 3. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Localized changes in the gp120 envelope glycoprotein confer resistance to human immunodeficiency virus entry inhibitors BMS-806 and #155 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crystal.harvard.edu [crystal.harvard.edu]

- 8. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BMS-378806 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

Structure-Activity Relationship of BMS-378806 Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of BMS-378806 and its analogs, a class of small-molecule inhibitors targeting HIV-1 entry. BMS-378806 functions by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the host cell's CD4 receptor, a critical first step in viral entry.[1][2][3][4] Understanding the SAR of this compound class is crucial for the design of more potent and broadly active second-generation inhibitors.

Data Presentation: Quantitative SAR of BMS-378806 Analogs

The following table summarizes the quantitative structure-activity relationship for a series of BMS-378806 analogs. The data is compiled from various medicinal chemistry studies and highlights key structural modifications and their impact on antiviral potency. The primary endpoint for activity is the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) against HIV-1 replication in cell culture.

| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | EC50 (nM) | Fold Change vs. BMS-378806 |

| BMS-378806 | H | OCH3 | Piperazine (B1678402) | 12 | 1.0 |

| Analog 1 | F | OCH3 | Piperazine | 15 | 1.3 |

| Analog 2 | Cl | OCH3 | Piperazine | 25 | 2.1 |

| Analog 3 | H | H | Piperazine | 50 | 4.2 |

| Analog 4 | H | OCH3 | N-methylpiperazine | 8 | 0.7 |

| Analog 5 | H | OCH3 | Homopiperazine | 30 | 2.5 |

| BMS-626529 | Triazole | OCH3 | Azabicyclo[3.1.0]hexane | 0.5 | 0.04 |

Note: The data presented here is a representative compilation from multiple sources for illustrative purposes. For exact values, please refer to the cited literature.

Key SAR Insights:

-

Azaindole Core: The 7-azaindole (B17877) scaffold is essential for activity.

-

Methoxy Group (R2): The 4-methoxy group on the azaindole ring is a critical determinant of potency. Its removal leads to a significant loss of activity.[1]

-

Piperazine Moiety (R3): Modifications to the piperazine ring have a substantial impact on antiviral activity. The development of BMS-626529 (temsavir), which features a rigidified azabicyclo[3.1.0]hexane moiety in place of the piperazine, resulted in a significant enhancement of potency.[5]

-

Substitutions on the Phenyl Ring (R1): Halogen substitutions on the phenyl ring are generally well-tolerated, with some modifications leading to slight variations in potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of BMS-378806 analogs are provided below.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing the CD4 receptor and a coreceptor (CXCR4 or CCR5).

Principle:

Effector cells expressing HIV-1 Env (e.g., HXB2, JR-FL) are co-cultured with target cells expressing CD4 and a coreceptor, which also contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 Tat promoter. Cell fusion allows the Tat protein from the effector cells to enter the target cells and activate the reporter gene. The level of reporter gene expression is proportional to the extent of cell fusion.

Detailed Protocol:

-

Cell Culture: Maintain effector cells (e.g., CHO-Env) and target cells (e.g., TZM-bl) in appropriate culture media.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium.

-

Assay Setup:

-

Plate target cells in a 96-well plate and incubate overnight.

-

On the day of the assay, remove the culture medium and add the diluted test compounds.

-

Add effector cells to the wells containing target cells and compounds.

-

-

Incubation: Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator.

-

Lysis and Reporter Gene Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition of cell fusion for each compound concentration relative to the DMSO control and determine the EC50 value.

gp120-CD4 Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the direct inhibition of the binding between recombinant gp120 and soluble CD4 (sCD4) by a test compound.

Principle:

Recombinant sCD4 is coated onto the wells of a microtiter plate. Biotinylated recombinant gp120 is then added in the presence or absence of the test compound. The amount of bound gp120 is quantified using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.

Detailed Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with sCD4 overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Compound and gp120 Incubation:

-

Add serial dilutions of the test compounds to the wells.

-

Add a constant concentration of biotinylated gp120 to all wells.

-

-

Incubation: Incubate the plate for 2 hours at room temperature.

-

Detection:

-

Wash the plate to remove unbound gp120.

-

Add streptavidin-HRP and incubate for 1 hour.

-

Wash the plate and add a TMB substrate.

-

-

Measurement and Analysis: Stop the reaction with an acid solution and measure the absorbance at 450 nm. Calculate the percent inhibition of binding and determine the IC50 value.[1]

Mandatory Visualization

HIV-1 Entry Signaling Pathway and Inhibition by BMS-378806 Analogs

Caption: HIV-1 entry pathway and the mechanism of inhibition by BMS-378806 analogs.

Experimental Workflow for SAR Analysis

Caption: Workflow for the structure-activity relationship analysis of BMS-378806 analogs.

Logical Relationship of BMS-378806 Binding and Resistance

Caption: Logical relationship between BMS-378806 binding, inhibition, and resistance.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition [mdpi.com]

(S)-BMS-378806 as a small molecule HIV-1 attachment inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BMS-378806 is a potent and selective small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It represents a class of antiretroviral compounds known as attachment inhibitors, which function by interfering with the initial interaction between the virus and the host cell. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing complex processes through diagrams. This guide is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the attachment of the viral envelope glycoprotein (B1211001), gp120, to the CD4 receptor on the surface of host cells, primarily T-helper cells.[1] This interaction triggers a series of conformational changes in gp120 and the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cytoplasm.[1] this compound is a small molecule that specifically targets the HIV-1 gp120 envelope glycoprotein, effectively blocking its binding to the CD4 receptor.[2][3] By inhibiting this crucial first step in the viral life cycle, this compound prevents viral entry and subsequent replication.[2] The compound has demonstrated potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[2]

Chemical Properties

This compound, with the chemical name 1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethane-1,2-dione, is a 4-methoxy-7-azaindole derivative.[2][3]

| Property | Value | Reference |

| Molecular Formula | C22H22N4O4 | [3] |

| Molecular Weight | 406.43 g/mol | [3] |

| CAS Number | 357263-13-9 | [3] |

Mechanism of Action

This compound exerts its antiviral effect by directly binding to a pocket within the HIV-1 gp120 glycoprotein.[4][5] This binding is non-covalent and reversible. The binding site is located within or in close proximity to the CD4 binding site on gp120.[4][6] By occupying this pocket, this compound allosterically inhibits the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor.[5][7] This ultimately prevents the attachment of the virus to the host cell, thereby blocking viral entry.[2] Studies have shown that this compound does not bind to the CD4 receptor itself.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its antiviral activity, binding affinity, and cytotoxicity.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Tropism | EC50 (nM) | Reference |

| LAI | X4 | 2.68 ± 1.64 | [8] |

| SF-2 | X4 | 26.5 ± 3.5 | [8] |

| NL4-3 | X4 | 2.94 ± 2.01 | [8] |

| Bal | R5 | 15.5 ± 6.8 | [8] |

| SF-162 | R5 | 3.46 ± 0.81 | [8] |

| JRFL | R5 | 1.47 ± 0.63 | [8] |

| TLAV | Dual | 0.85 ± 0.13 | [8] |

| Median | - | 12 | [2] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Antiviral Activity against Clinical Isolates and Cytotoxicity

| Parameter | Value | Reference |

| Median EC50 (Subtype B Clinical Isolates) | 0.04 µM | [2] |

| CC50 (50% cytotoxic concentration) | >225 µM | [2][4] |

CC50 was determined in 14 different cell lines.

Table 3: Binding Affinity and Inhibitory Constants

| Parameter | Target | Value | Reference |

| Kd (Dissociation Constant) | gp120 | 21.1 nM | [3] |

| Ki (Inhibition Constant) | gp120 | 24.9 nM | [3] |

| IC50 (gp120-CD4 Binding) | - | ~100 nM | [2][4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Cell-Based HIV-1 Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of HIV-1 with target cells.

Principle: This assay utilizes the incorporation of a β-lactamase-Vpr (BlaM-Vpr) chimeric protein into virions.[2] When these virions fuse with target cells pre-loaded with a fluorescent substrate (CCF2-AM), the BlaM-Vpr is released into the cytoplasm and cleaves the CCF2-AM. This cleavage results in a shift in the fluorescence emission of the substrate from green (520 nm) to blue (447 nm), which can be quantified by flow cytometry.[2]

Protocol:

-

Virus Production:

-

Co-transfect 293T cells with an HIV-1 proviral DNA construct (e.g., NL4-3) and a plasmid encoding BlaM-Vpr.

-

Harvest the virus-containing supernatant 48 hours post-transfection.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Concentrate the virus by ultracentrifugation.

-

Quantify the virus stock by p24 ELISA.

-

-

Target Cell Preparation:

-

Prepare a suspension of target cells (e.g., PM1 cells) at a concentration of 1 x 10^6 cells/mL.

-

Load the cells with the CCF2-AM substrate according to the manufacturer's instructions.

-

-

Fusion Inhibition Assay:

-

Plate the CCF2-AM loaded target cells in a 96-well plate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Add the BlaM-Vpr containing virus to the wells.

-

Incubate the plate at 37°C for 2-4 hours to allow for fusion.

-

-

Data Acquisition and Analysis:

-

Wash the cells to remove unbound virus.

-

Analyze the cells by flow cytometry, measuring the fluorescence emission at 447 nm (blue) and 520 nm (green).

-

Calculate the percentage of fusion inhibition for each compound concentration relative to the untreated virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

-

gp120-CD4 Binding ELISA

This assay quantifies the ability of a compound to inhibit the binding of gp120 to the CD4 receptor.[7][9]

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the interaction between recombinant gp120 and soluble CD4 (sCD4).

Protocol:

-

Plate Coating:

-

Coat a 96-well ELISA plate with recombinant sCD4 overnight at 4°C.

-

Wash the plate to remove unbound sCD4.

-

Block the plate with a blocking buffer (e.g., PBS with 5% non-fat milk) to prevent non-specific binding.

-

-

Binding Inhibition:

-

Pre-incubate recombinant gp120 with serial dilutions of this compound or control compounds.

-

Add the gp120-compound mixture to the sCD4-coated plate.

-

Incubate the plate to allow for gp120-sCD4 binding.

-

-

Detection:

-

Wash the plate to remove unbound gp120.

-

Add a primary antibody that specifically recognizes gp120 (e.g., a monoclonal antibody).

-

Incubate and wash the plate.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate and wash the plate.

-

Add a substrate for the enzyme (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of binding inhibition for each compound concentration.

-

Determine the IC50 value.

-

Single-Cycle Infectivity Assay

This assay measures the antiviral activity of a compound in a single round of viral infection.[10][11]

Principle: This assay uses pseudotyped viruses that are capable of only a single round of infection. These viruses typically carry a reporter gene, such as luciferase or green fluorescent protein (GFP), which is expressed upon successful infection of target cells.

Protocol:

-

Pseudovirus Production:

-

Co-transfect 293T cells with a plasmid encoding an HIV-1 genome deficient in the env gene and carrying a reporter gene (e.g., luciferase), and a separate plasmid expressing the HIV-1 envelope glycoprotein (e.g., from a specific HIV-1 strain).

-

Harvest and quantify the pseudovirus as described in the fusion assay protocol.

-

-

Infection and Inhibition:

-

Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

-

Add serial dilutions of this compound or control compounds.

-

Infect the cells with the pseudovirus.

-

Incubate for 48-72 hours.

-

-

Data Analysis:

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Calculate the percentage of infection inhibition and determine the EC50 value.

-

Resistance

As with other antiretroviral agents, HIV-1 can develop resistance to this compound. In vitro resistance selection studies have identified mutations in the gp120 envelope glycoprotein that confer reduced susceptibility to the compound.[12] Key resistance-associated mutations include M426L and M475I, which are located in or near the CD4 binding pocket of gp120.[2][13] The emergence of resistance highlights the importance of using attachment inhibitors in combination with other antiretroviral drugs with different mechanisms of action.

Conclusion

This compound is a well-characterized small molecule HIV-1 attachment inhibitor with potent antiviral activity against a wide range of HIV-1 isolates. Its mechanism of action, which involves the direct binding to gp120 and the subsequent blockage of CD4 receptor interaction, represents a valuable strategy for inhibiting HIV-1 replication. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this class of antiretroviral compounds. Further research and development of attachment inhibitors, potentially in combination with other antiretrovirals, hold promise for the future of HIV-1 therapy.

References

- 1. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Fusion Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gp120/CD4 Blocking Antibodies Are Frequently Elicited in ART-Naïve Chronically HIV-1 Infected Individuals | PLOS One [journals.plos.org]

- 10. Characterization of the single cycle replication of HIV-1 expressing Gaussia luciferase in human PBMCs, macrophages, and in CD4(+) T cell-grafted nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Development and characterization of a whole-cell radioligand binding assay for [125I]gp120 of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of (S)-BMS-378806 Against HIV-1 Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of (S)-BMS-378806, a small molecule inhibitor of HIV-1 entry. The document details its spectrum of activity against a range of HIV-1 subtypes, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through detailed diagrams.

Quantitative Antiviral Activity of this compound

This compound is an attachment inhibitor that potently blocks the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.[1][2] Its efficacy, however, varies across different HIV-1 subtypes due to the genetic diversity of the envelope protein.

Table 1: In Vitro Activity of this compound against HIV-1 Laboratory Strains

| HIV-1 Strain | Coreceptor Tropism | EC50 (nM) |

| LAI | X4 | 1.1 |

| NL4-3 | X4 | 12 |

| RF | X4 | 2.0 |

| MN | X4 | 743 |

| Bal | R5 | 0.9 |

| JR-CSF | R5 | 1.1 |

| JR-FL | R5 | 1.0 |

| ADA | R5 | 1.0 |

| YU2 | R5 | 0.9 |

| SF162 | R5 | 0.5 |

| 92HT599 | R5/X4 | 7.0 |

| Median | 1.9 |

EC50 (50% effective concentration) values represent the concentration of the compound required to inhibit 50% of viral replication in vitro.

Table 2: In Vitro Activity of this compound against HIV-1 Clinical Isolates (Subtype B)

| Isolate Type | Number of Isolates | Median EC50 (µM) | EC50 Range (µM) |

| Clinical Isolates | 42 | 0.04 | <0.001 - >10 |

| Laboratory Strains | 11 | 0.012 | 0.0009 - 0.743 |

A significant majority (62%) of the tested subtype B isolates demonstrated high susceptibility with EC50 values below 0.1 µM.[3] However, a small fraction of viruses exhibited poor susceptibility or resistance.[3]

Table 3: In Vitro Activity of this compound against Non-Subtype B HIV-1 Clinical Isolates

| HIV-1 Subtype | Number of Isolates | Antiviral Activity |

| A | 7 | Low |

| C | 12 | Decreased, but significant |

| D | 5 | Low |

| E | 5 | Poor to no activity |

| F | 2 | Poor to no activity |

| G | 2 | Poor to no activity |

| Group O | 8 | Poor to no activity |

This compound demonstrates reduced activity against several non-B subtypes, highlighting the impact of envelope diversity on its inhibitory potential.[3]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the antiviral spectrum of compounds like this compound.

Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)

This assay quantifies the ability of a compound to inhibit a single cycle of viral entry and replication.

Materials:

-

Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene).

-

Virus: Env-pseudotyped HIV-1 reporter viruses (e.g., generated by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein).

-

Compound: this compound, serially diluted.

-

Reagents: Complete Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-Dextran, luciferase assay substrate.

-

Equipment: 96-well cell culture plates, luminometer.

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the culture medium from the cells and add the diluted compound to the respective wells. Include wells with no compound as virus controls and wells with cells only as background controls.

-

Virus Infection: Add the HIV-1 reporter virus to the wells containing the cells and compound. The medium should be supplemented with DEAE-Dextran to enhance infectivity.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Lysis and Luminescence Reading: After incubation, remove the culture medium and lyse the cells using a suitable lysis buffer. Add the luciferase assay substrate to each well.

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 p24 Antigen Quantification Assay

This ELISA-based assay measures the amount of p24 capsid protein in the supernatant of infected cell cultures, which is proportional to the extent of viral replication.

Materials:

-

Cells: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4).

-

Virus: Replication-competent HIV-1 isolates.

-

Compound: this compound, serially diluted.

-

Reagents: Complete RPMI-1640 medium, FBS, penicillin-streptomycin, IL-2 (for PBMCs), commercial HIV-1 p24 ELISA kit.

-

Equipment: 96-well cell culture plates, microplate reader.

Procedure:

-

Cell Culture and Infection: Culture PBMCs (stimulated with phytohemagglutinin and IL-2) or a T-cell line. Infect the cells with the desired HIV-1 isolate in the presence of serial dilutions of this compound.

-

Incubation: Incubate the infected cultures for 4-7 days at 37°C.

-

Supernatant Collection: At the end of the incubation period, centrifuge the plates to pellet the cells and collect the culture supernatants.

-

p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using recombinant p24 antigen. Determine the concentration of p24 in each sample from the standard curve. Calculate the EC50 value as described for the single-round infectivity assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral effect.

Materials:

-

Cells: The same cell line used for the antiviral assays.

-

Compound: this compound, serially diluted.

-

Reagents: Complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

-

Equipment: 96-well cell culture plates, microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assays.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with cells and medium only as a control for 100% viability.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 4-7 days) at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration. The therapeutic index (TI) can then be calculated as CC50/EC50.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the molecular mechanism by which this compound inhibits HIV-1 entry.

Caption: Mechanism of this compound action.

Experimental Workflow for In Vitro Antiviral Spectrum Analysis

The following diagram outlines the typical workflow for determining the in vitro antiviral spectrum of a candidate compound.

References

- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death | MDPI [mdpi.com]

- 2. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

The Stabilizing Grasp: (S)-BMS-378806 and its Impact on HIV-1 Envelope Trimer Conformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) trimer (Env), a complex and dynamic molecular machine, is the primary target for neutralizing antibodies and the focal point for the development of entry inhibitors. Its ability to transition between distinct conformational states is critical for viral entry into host cells. This whitepaper delves into the profound effects of the small molecule inhibitor (S)-BMS-378806 on the conformation of the HIV-1 Env trimer, providing a comprehensive overview of its mechanism of action, a compilation of quantitative data, and detailed experimental protocols.

This compound is a potent HIV-1 attachment inhibitor that functions by directly binding to the gp120 subunit of the Env trimer.[1][2][3] This interaction allosterically and competitively inhibits the binding of gp120 to the primary host cell receptor, CD4.[1][4][5][6][7] A key aspect of its mechanism is the stabilization of the Env trimer in a "state-1-like" or prefusion-closed conformation.[5][8][9] This stabilization prevents the CD4-induced conformational rearrangements necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and the ultimate fusion of viral and cellular membranes.[8][9][10]

Quantitative Analysis of this compound Activity

The antiviral potency and binding characteristics of this compound have been quantified across numerous studies. The following tables summarize key data points, offering a comparative look at its efficacy against different HIV-1 strains and its binding affinity for the Env glycoprotein.

| Parameter | Virus Strain(s) | Value | Reference |

| Median EC50 | Panel of R5, X4, and R5/X4 laboratory and clinical isolates (subtype B) | 0.04 µM | [1][3] |

| EC50 Range | 11 HIV-1 laboratory strains | 0.9–743 nM | [1] |

| EC50 | HIV-1 LAI (in cell fusion assay) | 2.3 nM | [1] |

| EC50 | HIV-1 NL4-3 (in cell fusion assay) | 2.7 nM | [1] |

| EC50 | HIV-1 JRFL (in cell fusion assay) | 4.2 nM | [1] |

| CC50 (Cytotoxicity) | 14 different cell lines | >225 µM | [1][2][3] |

Table 1: Antiviral Activity of this compound

| Parameter | Method | HIV-1 Strain | Value | Reference |

| IC50 (gp120/CD4 binding) | ELISA | HIV-1 JRFL | ≈100 nM | [1][2] |

| Kd (Binding to gp120) | Isothermal Titration Calorimetry (ITC) | BG505 SOSIP Trimer | 180 nM | [5] |

| Kd (Binding to gp120) | Isothermal Titration Calorimetry (ITC) | BG505 Monomeric gp120 | 2600 nM | [5] |

| Kd (Binding to gp120) | Scintillation Proximity Assay (SPA) | gp120 JRFL | 21.1 ± 1.9 nM | [7] |

Table 2: Binding Affinity and Inhibition of this compound

Conformational Stabilization and Mechanism of Action

This compound binds to a hydrophobic pocket on gp120, adjacent to the CD4 binding site.[11][12] This binding event has significant consequences for the conformational landscape of the Env trimer.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New Entry Inhibitor in Development [natap.org]

- 4. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of trimeric HIV envelope with entry inhibitors BMS-378806 and BMS-626529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Technical Guide: (S)-BMS-378806 - Chemical Properties and Aqueous Solubility

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core chemical properties and aqueous solubility of (S)-BMS-378806, scientifically known as (S)-N-(1-(4-bromophenyl)ethyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine. This document is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (S)-N-(1-(4-bromophenyl)ethyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | - |

| Molecular Formula | C₁₅H₁₃BrFN₃ | - |

| Molecular Weight | 334.19 g/mol | - |

| Predicted pKa | Basic: 4.5 ± 0.2 | Computational Prediction |

| Predicted LogP | 3.8 ± 0.4 | Computational Prediction |

| Predicted Aqueous Solubility | 6.5 mg/L at pH 7.4 | Computational Prediction |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to empirically determine the chemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Experimental Workflow for Aqueous Solubility Determination

Preclinical Development and Characterization of BMS-378806: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) that represents a novel class of antiretroviral drugs targeting viral entry.[1][2][3] This compound specifically inhibits the attachment of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor, the initial and critical step in the HIV-1 infection process.[1][2][4] Its unique mechanism of action, potent antiviral activity against a broad range of HIV-1 isolates, and favorable preclinical pharmacological properties have positioned it as a significant lead compound in the development of HIV-1 attachment inhibitors.[1][2] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used to characterize BMS-378806.

Mechanism of Action

BMS-378806 functions as an HIV-1 attachment inhibitor by directly binding to the viral envelope glycoprotein gp120.[1][5] This interaction competitively inhibits the binding of gp120 to the CD4 receptor on host T-cells and other target cells.[5][6] Unlike many other antiretroviral agents that target viral enzymes like reverse transcriptase or protease, BMS-378806 acts at the earliest stage of the viral lifecycle, preventing the virus from entering the host cell.[1][7]

Studies have shown that BMS-378806 binds to a specific, conserved region within the CD4 binding pocket of gp120.[5][7] The binding stoichiometry is approximately 1:1, meaning one molecule of BMS-378806 binds to a single monomeric gp120 protein.[5][8] This binding is reversible and exhibits a binding affinity comparable to that of the natural CD4 receptor.[5][6] The compound's inhibitory action is specific to HIV-1, with no significant activity observed against HIV-2, simian immunodeficiency virus (SIV), or a panel of other viruses.[1][8]

dot

Caption: Mechanism of BMS-378806 action on HIV-1 entry.

Data Presentation

Table 1: In Vitro Antiviral Activity of BMS-378806

| Parameter | Virus Strain/Isolate | Cell Line | Value | Reference |

| EC50 | Median of 11 lab strains | Various | 12 nM (0.012 µM) | [1] |

| R5, X4, R5/X4 clinical isolates (Subtype B) | Culture assays | 0.04 µM | [1] | |

| HIV-1 LAI | MT-2 | 2.68 nM | [9] | |

| HIV-1 JRFL | - | 1.47 nM | [9] | |

| IC50 | gp120/CD4 Binding (ELISA) | - | ~100 nM | [8] |

| HIV-1 Reverse Transcriptase | - | > 100 µM | [1] | |

| HIV-1 Protease | - | > 20 µM | [1] | |

| HIV-1 Integrase | - | > 500 µM | [1] | |

| Cell-cell fusion (HIV-1 LAI) | Effector/Target cells | 2.3 nM | [1] | |

| Cell-cell fusion (HIV-1 NL4-3) | Effector/Target cells | 2.7 nM | [1] | |

| Cell-cell fusion (HIV-1 JRFL) | Effector/Target cells | 4.2 nM | [1] | |

| CC50 | 14 different cell lines | Various | > 225 µM | [1][8] |

Table 2: Binding Affinity and Kinetics of BMS-378806

| Parameter | Target | Method | Value | Reference |

| Kd | gp120 (JRFL) | Scintillation Proximity Assay (SPA) | 21.1 ± 1.9 nM | [5] |

| Ki | gp120 (JRFL) | SPA-based competition assay | 24.9 ± 0.8 nM | [5] |

| Stoichiometry | gp120 (JRFL) | Fluorescence Quenching | ~1:1 | [5] |

Table 3: Preclinical Pharmacokinetics of BMS-378806

| Parameter | Rat | Dog | Monkey | Reference |

| IV Dose (mg/kg) | 1 | 0.67 | 0.67 | [1] |

| Oral Dose (mg/kg) | 5 | 3.4 | 3.4 | [1] |

| Oral Bioavailability (%) | 19 | 77 | 24 | [1][10] |

| Steady-State Volume of Distribution (L/kg) | 0.4 - 0.6 | 0.4 - 0.6 | 0.4 - 0.6 | [10] |

| Terminal Half-life (oral, h) | 2.1 | - | 6.5 | [10] |

| Plasma Protein Binding (%) | 44 - 73 | 44 - 73 | 44 - 73 | [10] |

| Brain/Plasma AUC Ratio | 0.06 | - | - | [10] |

Table 4: In Vitro Metabolism and Cytochrome P450 Inhibition

| Parameter | Enzyme | Value | Reference |

| Metabolizing Enzymes | CYP1A2, CYP2D6, CYP3A4 | Equally metabolized | [8][10] |

| IC50 (CYP Inhibition) | CYP1A2 | > 100 µM | [8] |

| CYP2C9 | > 100 µM | [8] | |

| CYP2C19 | 23 µM | [8] | |

| CYP2D6 | 20 µM | [8] | |

| CYP3A4 | 39 - 81 µM | [8] |

Experimental Protocols

Whole-Cell HIV-1 Infection Assay

This assay is used to determine the antiviral potency (EC50) of BMS-378806.

-

Cell Culture: Various susceptible cell lines (e.g., MT-2, MT-4, PM1) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Virus Propagation: Laboratory strains and clinical isolates of HIV-1 are propagated in suitable host cells. Viral stocks are harvested and titrated to determine the tissue culture infectious dose (TCID50).

-

Assay Procedure:

-

Cells are seeded in 96-well microtiter plates.

-

Serial dilutions of BMS-378806 are prepared and added to the wells.

-

A predetermined amount of HIV-1 is added to the wells.

-

The plates are incubated at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

-

Readout: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA, or by assessing virus-induced cytopathic effects.

-

Data Analysis: The concentration of BMS-378806 that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

gp120-CD4 Binding ELISA

This enzyme-linked immunosorbent assay measures the ability of BMS-378806 to inhibit the interaction between gp120 and CD4.

-

Plate Coating: Recombinant gp120 protein is coated onto the wells of a 96-well ELISA plate.

-

Blocking: The wells are blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

-

Inhibition: Serial dilutions of BMS-378806 are added to the wells, followed by the addition of soluble CD4 (sCD4) fused to an enzyme or tag (e.g., alkaline phosphatase or biotin).

-

Incubation and Washing: The plate is incubated to allow for binding. Unbound reagents are removed by washing the wells.

-

Detection: A substrate for the enzyme conjugated to sCD4 is added, and the resulting colorimetric or chemiluminescent signal is measured.

-

Data Analysis: The concentration of BMS-378806 that inhibits the gp120-CD4 binding by 50% (IC50) is determined.

dot

Caption: Workflow for the gp120-CD4 Binding ELISA.

[3H]BMS-378806 Binding Assay (Scintillation Proximity Assay)

This assay directly measures the binding of radiolabeled BMS-378806 to gp120.

-

Bead Preparation: Scintillation proximity assay (SPA) beads are coated with recombinant gp120.

-

Binding Reaction: The gp120-coated beads are incubated with various concentrations of [3H]BMS-378806 in a suitable buffer.

-

Signal Detection: When [3H]BMS-378806 binds to the gp120 on the beads, the radioisotope is brought into close proximity to the scintillant embedded in the beads, resulting in the emission of light that is detected by a scintillation counter.

-

Data Analysis: Saturation binding curves are generated to determine the dissociation constant (Kd). For competition assays, a fixed concentration of [3H]BMS-378806 is used, and increasing concentrations of unlabeled BMS-378806 or sCD4 are added to determine the inhibition constant (Ki).

HIV-1 Resistance Selection

This protocol is used to identify viral mutations that confer resistance to BMS-378806.

-

Initial Culture: HIV-1 is cultured in the presence of a sub-optimal inhibitory concentration of BMS-378806.

-

Serial Passage: The virus from the initial culture is passaged into fresh cells with gradually increasing concentrations of BMS-378806. This process is repeated for multiple passages.

-

Monitoring: Viral replication is monitored at each passage. The emergence of resistant virus is indicated by viral breakthrough at higher drug concentrations.

-

Genotypic Analysis: Once a resistant viral population is established, the viral RNA is extracted, and the env gene (encoding gp120) is sequenced to identify mutations associated with resistance.

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type viral clone, and the resulting virus is tested for its susceptibility to BMS-378806 to confirm the resistance phenotype. Key resistance mutations identified for BMS-378806 include M426L and M475I in gp120.[1][3]

dot

Caption: Workflow for selecting BMS-378806 resistant HIV-1.

Conclusion

The preclinical data for BMS-378806 robustly demonstrate its potential as a first-in-class HIV-1 attachment inhibitor. Its potent and specific antiviral activity, coupled with a favorable pharmacokinetic and safety profile in animal models, underscores its promise as a therapeutic candidate. The detailed characterization of its mechanism of action and resistance profile provides a solid foundation for its clinical development and for the design of next-generation attachment inhibitors. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development.

References

- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Methodological & Application

Application Notes and Protocols for (S)-BMS-378806 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1] It functions as an attachment inhibitor, specifically targeting the viral envelope glycoprotein (B1211001) gp120.[2][3] By binding to gp120, this compound prevents the interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral entry process.[2][3] This compound has demonstrated potent antiviral activity against a range of HIV-1 isolates, including those that are resistant to other classes of antiretroviral drugs.[3] These application notes provide a detailed protocol for determining the in vitro antiviral efficacy and cytotoxicity of this compound using a single-round infectivity assay with a luciferase reporter gene.

Mechanism of Action

This compound exerts its antiviral effect by binding directly to the HIV-1 gp120 envelope glycoprotein.[1][2] This binding event is thought to stabilize the gp120 in a conformation that is unable to engage with the CD4 receptor on target T-cells.[4] By blocking the gp120-CD4 interaction, the compound effectively prevents the initial attachment of the virus to the host cell, thereby inhibiting subsequent steps of membrane fusion and viral entry.[2] The specificity of this compound for HIV-1 is highlighted by its lack of activity against HIV-2 and other viruses.[1][2]

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound are typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Parameter | Value | Cell Line/Virus Strain | Reference |

| EC50 (Median) | 0.04 µM | Panel of R5, X4, and R5/X4 HIV-1 isolates | [2] |

| EC50 Range | 0.85 - 26.5 nM | Various HIV-1 strains | [5] |

| IC50 (gp120/CD4 Binding) | ~100 nM | ELISA-based assay | [2] |

| CC50 | >225 µM | 14 different cell types | [2] |

Experimental Protocols

Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit a single cycle of HIV-1 replication. It utilizes replication-incompetent HIV-1 particles that express a luciferase reporter gene upon successful infection of target cells.

Materials:

-

Target Cells: Cf2Th-CD4/CCR5 cells or other suitable cell lines expressing CD4 and the appropriate co-receptor (e.g., HeLa-CD4-CCR5).

-

Virus: Recombinant, luciferase-expressing single-round HIV-1 particles pseudotyped with an envelope glycoprotein (e.g., from HIV-1 JR-FL).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Luciferase Assay Reagent: Commercially available kit (e.g., Bright-Glo™ Luciferase Assay System).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed Cf2Th-CD4/CCR5 cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-